(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-[(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)carbonyl]piperidin-3-ol
Overview
Description
(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-[(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)carbonyl]piperidin-3-ol is a useful research compound. Its molecular formula is C18H23NO6S and its molecular weight is 381.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 381.12460863 g/mol and the complexity rating of the compound is 618. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Medicinal Chemistry Applications
Research into structurally related compounds has shown promising applications in medicinal chemistry, particularly in the development of drugs with potential antitumor, anti-inflammatory, and neuroleptic activities. For example, compounds with similar structural motifs have been synthesized and evaluated for their cytotoxicity against tumor and normal cell lines, displaying inhibitory effects that suggest potential for antitumor applications (Al-Omran, Mohareb, & El-Khair, 2014). Additionally, derivatives of piperine, which share the benzodioxolyl and piperidinyl moieties with the compound , have been investigated for their antibacterial properties, hinting at the broad applicability of these structural features in medicinal chemistry (Khalid et al., 2016).
Pharmacological Applications
Compounds featuring benzodioxolyl and piperidinyl groups have been explored for various pharmacological applications, including modulation of receptor activities and inhibition of enzymes implicated in disease states. For instance, modulation of glutamate receptors by a similar experimental drug has demonstrated an increase in long-term potentiation in the hippocampus of rats, suggesting potential applications in enhancing memory and cognitive functions (Staubli, Perez, Xu, Rogers, Ingvar, Stone-Elander, & Lynch, 1994). This highlights the potential of structurally similar compounds in neuropharmacology and the development of therapeutics for neurological disorders.
Synthetic Methodology Applications
The synthesis and study of compounds with the benzodioxolyl and piperidinyl structural framework also contribute significantly to the field of synthetic chemistry, providing insights into novel synthetic routes, mechanisms, and the physicochemical properties of these compounds. Investigations into the synthesis of piperine derivatives, for example, shed light on new methodologies for constructing complex molecules with potential biological activities, offering a broader understanding of chemical synthesis techniques applicable to medicinal chemistry research (Ezawa, Inoue, Murata, Suzuki, Takao, Sugita, & Kanamoto, 2020).
Properties
IUPAC Name |
[(3S,4S)-4-(1,3-benzodioxol-5-yl)-3-hydroxypiperidin-1-yl]-(1,1-dioxothian-4-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO6S/c20-15-10-19(18(21)12-4-7-26(22,23)8-5-12)6-3-14(15)13-1-2-16-17(9-13)25-11-24-16/h1-2,9,12,14-15,20H,3-8,10-11H2/t14-,15+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGYILDHECLVEMJ-LSDHHAIUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1C2=CC3=C(C=C2)OCO3)O)C(=O)C4CCS(=O)(=O)CC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]([C@@H]1C2=CC3=C(C=C2)OCO3)O)C(=O)C4CCS(=O)(=O)CC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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